2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11FN2O4 It is a benzamide derivative that features a fluoro group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by a reaction with 2-fluorobenzoyl chloride to form the benzamide linkage. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, ethanol.
Substitution: Sodium methoxide, dimethylformamide (DMF).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-fluoro-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-fluoro-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methoxybenzyl)benzamide
- 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
- 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
Uniqueness
2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. The fluoro group enhances the compound’s stability and ability to interact with biological targets, while the nitro group provides a site for further chemical modifications .
Properties
Molecular Formula |
C14H11FN2O4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11FN2O4/c1-21-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
InChI Key |
DXVUOKMFJMPGLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
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